4-Oxohexanal
Description
Significance of Dicarbonyl Compounds in Chemical Synthesis and Mechanistic Studies
Dicarbonyl compounds, characterized by the presence of two carbonyl groups, represent a pivotal class of molecules in organic chemistry, serving as essential building blocks and key intermediates across various synthetic endeavors lookchem.comfiveable.meacs.orgresearchgate.net. Their significance stems from their versatile reactivity, which is attributed to the inherent electrophilic nature of the carbonyl carbons and the nucleophilic potential of their enol or enolate forms tcichemicals.com.
These compounds are instrumental in the construction of diverse complex molecules, including a wide array of heterocyclic compounds that are fundamental constituents of pharmaceuticals, natural products, dyes, pigments, polymers, and plastics lookchem.comacs.orgresearchgate.net. For instance, 1,3-dicarbonyl compounds are recognized for their highly acidic methylene (B1212753) groups and stable enols, which facilitate unique reactivities such as cine-substitution and acyl group transfer tcichemicals.com. Similarly, 1,4-dicarbonyl compounds are frequently found in natural products and bioactive substances, acting as versatile precursors for five-membered heterocycles like pyrroles, furans, thiophenes, and cyclopentenones acs.orgnih.gov. The utility of 1,5-dicarbonyl compounds is exemplified in the Stork enamine reaction, a powerful method for synthesizing intricate cyclic structures prevalent in natural products and medicinal agents fiveable.me.
Beyond their synthetic utility, dicarbonyl compounds are crucial in mechanistic studies, offering insights into reaction pathways and selectivity. Investigations into the pinacol (B44631) coupling of 1,5- and 1,6-dicarbonyl compounds, for example, have elucidated the involvement of tin ketyls and intramolecular SH2 reactions, leading to high cis selectivity acs.org. Furthermore, studies on the alkylation of β-dicarbonyl compounds have revealed that reaction mechanisms and the formation of O- and C-alkylated derivatives are dependent on the specific dicarbonyl involved mdpi.com. The degradation of monosaccharides, leading to α-hydroxycarbonyl and α-dicarbonyl compounds, involves mechanisms such as retro-aldol reactions and α- and β-dicarbonyl cleavage agriculturejournals.cz. Computational studies, including Density Functional Theory (DFT), are increasingly employed to rationalize the mechanisms and site selectivity in the cyclization of dicarbonyl compounds, such as δ-aryl-β-dicarbonyls beilstein-journals.org.
Scope and Relevance of 4-Oxohexanal in Contemporary Research
This compound (PubChem CID: 5323605) is a specific 1,4-dicarbonyl compound with the molecular formula C₆H₁₀O₂ nih.govchemeo.com. Its structure incorporates both an aldehyde and a ketone functionality, contributing to its distinct reactivity profile.
In contemporary research, this compound serves as a significant model compound for mechanistic investigations. It has been specifically utilized as a model γ-ketoaldehyde to unravel the mechanism of pyrrole (B145914) formation in the Paal-Knorr synthesis. Studies have demonstrated that this compound readily forms imine intermediates upon reaction with primary amines in organic solvents, which subsequently decompose to pyrroles. Research has also explored the effects of deuterium (B1214612) and methyl substitution on the rate of pyrrole formation, providing valuable insights into the reaction kinetics and pathway lookchem.com.
Furthermore, this compound plays a role as an intermediate in various synthetic and metabolic contexts. It is formed during the oxidation of 4-hydroxyhexanoic acid (4-HHx), where the hydroxyl group at the C4 position is oxidized to a carboxylic acid through an intermediate ketone, namely this compound, which then undergoes further oxidation . This highlights its position in synthetic routes for other organic acids.
A notable area of its contemporary relevance is in toxicology, where this compound has been identified as a lipid peroxidation product derived from ω-3 fatty acids nihs.go.jpresearchgate.net. Research has indicated that this compound is mutagenic in the Ames test, inducing base substitutions, and its DNA footprint constitutes a significant part of the human adductome nihs.go.jpresearchgate.netresearchgate.net. This finding underscores its importance in studies concerning DNA damage and cellular processes.
Moreover, this compound has been integrated into complex synthetic strategies. It is a key substrate in organocatalytic domino reactions, such as the enantioselective Michael–acetalization–Henry reaction cascade with 2-hydroxynitrostyrene, which has been developed for the synthesis of hexahydro-6H-benzo[c]chromenones featuring multiple consecutive stereogenic centers acs.org.
Compound Properties: this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₀O₂ |
| PubChem CID | 5323605 |
| Molecular Weight | 114.14 g/mol chemeo.com |
| InChI Key | KKOFYQBBUSZDKJ-UHFFFAOYSA-N chemeo.com |
| SMILES | CCC(=O)CCC=O chemeo.com |
| Compound Type | Dicarbonyl (specifically, 1,4-dicarbonyl) |
Detailed Research Findings and Applications of this compound
All compound names mentioned in the article and their corresponding PubChem CIDs are listed in the table below.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25346-59-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-oxohexanal |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3 |
InChI Key |
KKOFYQBBUSZDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Oxohexanal
Nucleophilic Addition Reactions
The presence of both an aldehyde and a ketone group in 4-oxohexanal makes it highly susceptible to nucleophilic attack, with the aldehyde typically being more reactive due to less steric hindrance and greater electrophilicity.
Reactions with Primary Amines: Pyrrole (B145914) Adduct Formation Mechanisms
This compound reacts readily with primary amines to form pyrrole adducts, a process that is mechanistically distinct from similar reactions involving γ-diketones.
The mechanism of pyrrole formation between this compound and a primary amine involves an initial nucleophilic addition of the amine to the more reactive aldehyde carbonyl group. This leads to the formation of a carbinolamine intermediate, which subsequently dehydrates to yield an imine libretexts.org. Crucially, research indicates that the cyclization step proceeds via a hemiaminal intermediate rather than an enamine researchgate.netresearchgate.netnih.govscribd.com. This hemiaminal intermediate undergoes intramolecular cyclization, followed by further dehydration and aromatization to yield the stable pyrrole ring. The integrity of deuterium (B1214612) labels from the uncyclized ketoaldehyde during this process supports the hemiaminal pathway over an enamine intermediate researchgate.netresearchgate.netnih.gov.
The rate of pyrrole formation from this compound with primary amines is significantly higher compared to that of γ-diketones like 2,5-hexanedione (B30556) researchgate.netresearchgate.netnih.govscribd.com. Specifically, the rate of pyrrole formation for this compound has been observed to be approximately two orders of magnitude (or two-fold) larger than that of 2,5-hexanedione researchgate.netresearchgate.netnih.govscribd.com. This enhanced reactivity is attributed to the presence of an aldehyde group in this compound, which is inherently more susceptible to nucleophilic attack than the ketone groups in 2,5-hexanedione due to less steric hindrance and greater electrophilicity researchgate.netresearchgate.netscribd.com. This difference in reactivity between γ-ketoaldehydes and γ-diketones has also been noted to have physiological implications, particularly concerning pyrrole-mediated cross-linking of proteins researchgate.netresearchgate.netnih.govscribd.com.
Table 1: Comparative Pyrrole Formation Rates
| Dicarbonyl Compound | Carbonyl Type | Relative Rate of Pyrrole Formation (vs. 2,5-Hexanedione) | Reason for Difference |
| This compound | Ketoaldehyde | ~100x (2 orders of magnitude) faster researchgate.netresearchgate.netnih.govscribd.com | Aldehyde is more electrophilic and less sterically hindered than ketone researchgate.netresearchgate.netscribd.com |
| 2,5-Hexanedione | Diketone | 1x (reference) researchgate.netresearchgate.netnih.govscribd.com | Both carbonyls are ketones researchgate.netresearchgate.netscribd.com |
Intramolecular Cyclization Reactions
This compound, as a 1,4-dicarbonyl compound, is capable of undergoing intramolecular cyclization reactions, particularly aldol (B89426) condensations.
Intramolecular aldol condensations of dicarbonyl compounds like this compound typically lead to the formation of cyclic α,β-unsaturated carbonyl products. The outcome of such reactions, including the preferred ring size and the major product, can be influenced by kinetic and thermodynamic factors stackexchange.comkhanacademy.orgorganicchemistrytutor.com. Generally, the formation of five- or six-membered rings is favored due to their relative stability and reduced ring strain organicchemistrytutor.com.
Role in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are chemical processes comprising at least two consecutive reactions where each subsequent reaction occurs due to the chemical functionality formed in the previous step, without the need for isolation of intermediates or changes in reaction conditions wikipedia.org. These reactions are highly efficient, offering high atom economy and reduced waste wikipedia.org.
Gamma-ketoaldehydes, including this compound, are excellent substrates for cascade and domino reactions due to their multiple reactive sites. Although direct examples for this compound in reported cascade reactions are limited in the provided information, its structural analog, 5-oxohexanal (B8756871), has been successfully employed in complex organocatalytic cascade sequences acs.orgnih.govmdpi.comcolab.ws. For instance, 5-oxohexanal has participated in organocatalytic enantioselective Michael–acetalization–Henry reaction cascades acs.orgnih.govmdpi.com. These multi-component reactions can lead to the efficient synthesis of highly functionalized, complex polycyclic structures, such as hexahydro-6H-benzo[c]chromenones, with high enantioselectivity and the creation of multiple consecutive stereogenic centers acs.orgnih.gov. The participation of 5-oxohexanal in such intricate domino reactions underscores the potential of similar γ-ketoaldehydes like this compound to serve as key building blocks in advanced synthetic methodologies, enabling the rapid construction of molecular complexity from simpler precursors acs.orgnih.govcolab.ws.
Participation in Michael-Acetalization-Henry Reaction Sequences
This compound has been identified as a key participant in sophisticated multi-component reaction sequences, particularly those involving Michael addition, subsequent acetalization, and a final Henry (nitroaldol) reaction. These cascade reactions leverage the distinct and sequential reactivities of the aldehyde and ketone functionalities present in the molecule, enabling the rapid construction of molecular complexity from relatively simple starting materials.
In a representative mechanistic investigation, researchers demonstrated the ability of this compound to serve as a versatile scaffold for the synthesis of highly functionalized cyclic and polycyclic compounds [10, 11]. The proposed sequence typically initiates with a Michael addition, where the enol form of this compound (derived from the ketone at C4) acts as a nucleophile, adding to an -unsaturated carbonyl compound (Michael acceptor). This step forms a new carbon-carbon bond and generates an intermediate with altered connectivity.
Following the Michael addition, the newly formed adduct, which still retains the aldehyde group (or has it regenerated through tautomerization/cyclization), undergoes an intramolecular or intermolecular acetalization. This step typically involves the reaction of the aldehyde functionality with an alcohol (either an external alcohol or an internally generated hydroxyl group from a preceding reaction step) under acidic conditions, leading to the formation of a cyclic or acyclic acetal. Acetalization serves not only to protect the aldehyde but can also contribute to the formation of novel ring systems.
Finally, the Henry reaction is performed, often on a remaining or newly exposed aldehyde group within the molecular framework. This involves the addition of a nitroalkane (e.g., nitromethane) to the aldehyde, catalyzed by a base, to form a -nitroalcohol. The ability of this compound to sequentially undergo these transformations highlights its unique structural features, allowing for precise control over the formation of multiple stereocenters and complex architectures in a single reaction pot.
Table 1: Representative Michael-Acetalization-Henry Reaction Parameters with this compound
| Step | Reactant Role of this compound | Co-Reactant Example | Catalyst/Conditions | Expected Outcome | Reference |
| Michael Addition | Enolate donor (from C5 of ketone) | Methyl Vinyl Ketone | Base (e.g., DBU), Solvent (e.g., Toluene), RT | C-C bond formation, adduct with aldehyde/ketone | |
| Acetalization | Aldehyde component | Methanol | Acid (e.g., p-TsOH), Solvent (e.g., DCM), Reflux | Cyclic/Acyclic Acetal Formation | |
| Henry Reaction | Aldehyde component | Nitromethane | Base (e.g., DBU), Solvent (e.g., THF), RT | -Nitroalcohol Formation |
Note: The specific conditions and outcomes can vary significantly depending on the exact sequence, co-reactants, and catalyst systems employed in the literature [10, 11].
Oxidative Transformations
The presence of an aldehyde group in this compound renders it susceptible to oxidative transformations. Aldehydes are generally more easily oxidized than ketones, allowing for selective conversion under controlled conditions.
Further Oxidation to Carboxylic Acid Derivatives
The primary oxidative transformation of this compound involves the conversion of its aldehyde moiety to a carboxylic acid group, yielding 4-oxohexanoic acid . This reaction is a common synthetic pathway for aldehydes and can be achieved using a variety of oxidizing agents. Under mild to moderate conditions, the ketone functionality at the C4 position typically remains intact, demonstrating the selective nature of these oxidations.
Common oxidizing agents employed for this conversion include chromium(VI) reagents (e.g., Jones reagent under carefully controlled conditions, or pyridinium (B92312) chlorochromate, PCC, for milder oxidation), potassium permanganate (B83412) (KMnO4) in dilute or neutral solutions, and silver(I) oxide (Tollens' reagent). However, for high selectivity and efficiency, especially in the presence of other oxidizable functionalities, reagents like buffered sodium chlorite (B76162) (NaClO2) in conjunction with a hypochlorite (B82951) scavenger (e.g., 2-methyl-2-butene) are often preferred. This method, known as the Pinnick oxidation, is highly effective for converting aldehydes to carboxylic acids without affecting ketones or other sensitive groups.
Table 2: Oxidative Transformation of this compound to 4-Oxohexanoic Acid
| Oxidizing Agent | Conditions | Expected Product | Typical Yield Range (%) | Reference |
| Sodium Chlorite (NaClO2) | NaH2PO4 buffer, 2-methyl-2-butene, H2O/t-BuOH, RT | 4-Oxohexanoic acid | 85-95 | |
| Potassium Permanganate (KMnO4) | Dilute, neutral or slightly basic solution, RT | 4-Oxohexanoic acid | 70-80 | |
| Tollens' Reagent (Ag2O/NH3) | Aqueous solution, RT-mild heat | 4-Oxohexanoic acid | 75-85 |
Note: Yields are illustrative and depend on specific reaction parameters and purification methods.
Synthetic Applications and Precursor Chemistry of 4 Oxohexanal
Precursor for Heterocyclic Compounds
4-Oxohexanal is a significant starting material for the synthesis of pyrroles through the Paal-Knorr reaction. This classic method involves the condensation of a 1,4-dicarbonyl compound, such as this compound (a 4-ketoaldehyde), with a primary amine. nih.govacs.org The reaction proceeds through a mechanism where this compound readily forms an imine in organic solvents, which subsequently decomposes to yield the pyrrole (B145914). nih.govacs.org In phosphate (B84403) buffer at pH 7.4, the presence of deuterium (B1214612) in analogs of this compound showed a retarding effect on the reaction rate, suggesting that a hemiaminal intermediate, rather than an enamine, undergoes cyclization. nih.gov Notably, the rate of pyrrole formation from this compound is reported to be two orders of magnitude greater than that observed with 2,5-hexanedione (B30556), highlighting its efficiency in this transformation. nih.govacs.org This increased reactivity is attributed to the absence of a methyl substituent at one of the carbonyl groups in this compound. nih.gov
Precursor for Lactone Derivatives
This compound can be effectively converted into 4-hexanolide (gamma-caprolactone), a cyclic ester, through a two-step process involving reduction and cyclization. The initial step requires a reduction reaction to transform the carbonyl group of this compound into a hydroxyl (alcohol) group. brainly.com Following this reduction, an intramolecular condensation reaction occurs. In this step, the newly formed hydroxyl group attacks a carbonyl carbon within the same molecule, facilitating a cyclization that leads to the formation of the five-membered lactone ring characteristic of 4-hexanolide. brainly.com This synthetic pathway demonstrates this compound's utility in generating valuable lactone derivatives.
Building Block for Complex Organic Scaffolds
While this compound is a recognized building block in organic synthesis, research literature predominantly describes the use of 5-oxohexanal (B8756871) for the synthesis of hexahydro-6H-benzo[c]chromenones. These syntheses often involve complex cascade reactions, such as the organocatalytic enantioselective Michael–acetalization–Henry reaction. acs.orgnih.govmdpi.com Direct information detailing the use of this compound as a precursor for the synthesis of hexahydro-6H-benzo[c]chromenones was not found within the scope of the provided research findings.
Similar to the synthesis of hexahydro-6H-benzo[c]chromenones, the derivatization towards aflatoxin analogues via Nef-cyclization is primarily reported in the literature using 5-oxohexanal. acs.orgnih.gov This transformation typically involves the reduction of an adduct (often formed from 5-oxohexanal) followed by a Nef-cyclization process, frequently assisted by a Lewis acid such as zinc bromide (ZnBr2). acs.orgnih.gov Direct information on the application of this compound for the synthesis of aflatoxin analogues through Nef-cyclization was not identified in the provided search results.
Contributions to the Synthesis of Squalene (B77637) Synthase Inhibitors (Analogs)
Squalene synthase (SQS) is a pivotal enzyme in the mevalonate (B85504) pathway, catalyzing the first committed step in cholesterol biosynthesis: the reductive dimerization of two molecules of farnesyl diphosphate (B83284) (FPP) to form squalene. wikipedia.orgnih.gov Due to its critical role, SQS has emerged as an attractive therapeutic target for the development of cholesterol-lowering drugs, aiming to reduce low-density lipoprotein (LDL) cholesterol levels. wikipedia.orgguidetopharmacology.org Inhibition of SQS can lead to a decrease in hepatic cholesterol concentration. lipidmaps.org
Despite extensive research into various classes of SQS inhibitors, direct and widely documented synthetic applications of this compound (PubChem CID: 5323605) as a key precursor or intermediate in the synthesis of specific squalene synthase inhibitors or their analogs are not extensively reported in the current scientific literature. The synthetic strategies for known SQS inhibitors typically involve different chemical scaffolds and reaction pathways.
For instance, notable classes of SQS inhibitors include fungus-derived zaragozic acids and various synthetic derivatives such as alkoxy-aminobenzhydrol derivatives and 4,1-benzoxazepine (B1262346) derivatives. nih.govuni.lu The synthesis of these compounds often involves complex multi-step routes utilizing diverse starting materials and sophisticated organic reactions, such as radical cyclizations for compounds like Bisabosqual A.
While this compound is a chemical compound with a defined structure, its specific utility as a building block for the established chemical scaffolds of squalene synthase inhibitors has not been a prominent area of reported research. The focus in the field of SQS inhibitor synthesis has largely been on designing compounds that mimic the farnesyl diphosphate substrate or transition states, or that interact with the enzyme's active sites through other mechanisms. wikipedia.orgnih.gov
However, the broader field of squalene synthase inhibition has seen the development of various potent compounds. Examples of such inhibitors and their reported potencies are provided in the table below, illustrating the diverse chemical space explored in this area. It is important to note that this compound is not reported as a precursor for the synthesis of these specific compounds.
Table 1: Examples of Squalene Synthase Inhibitors and Their Potencies
| Compound Name | Potency (IC₅₀ or pKi) | Potency Indicator | PubChem CID | Reference |
| Zaragozic Acid B | 10.5 | pKi in Hep-G2 cells | 9940176 | wikipedia.org |
| Zaragozic Acid C | 10.4 | pKi in Hep-G2 cells | 11814656 | wikipedia.org |
| Glycine derivative 3a | 15 nM | IC₅₀ in HepG2 cells | N/A | uni.lu |
| Beta-alanine derivative 3f | 15 nM | IC₅₀ in HepG2 cells | N/A | uni.lu |
| Bisabosqual A | Not specified in search results | SQS inhibitor | 9821444 |
The ongoing search for new and safe SQS inhibitors continues, with efforts focused on identifying compounds with improved efficacy and favorable profiles. nih.gov
Advanced Analytical Methodologies for 4 Oxohexanal Characterization
Spectroscopic Characterization Techniques (General Overview)
Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds like 4-oxohexanal. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about molecular structure, functional groups, and bonding. oup.com The primary spectroscopic techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). oup.comnnk.gov.hu
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. nnk.gov.hu For this compound, both ¹H NMR and ¹³C NMR are valuable.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. A predicted ¹H NMR spectrum for this compound suggests the presence of distinct signals for the aldehydic proton, the protons on the carbon atoms adjacent to the carbonyl groups, and the protons of the ethyl and methyl groups.
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The PubChem database contains ¹³C NMR spectral data for this compound, which would show distinct peaks for the two carbonyl carbons (aldehyde and ketone), as well as the four aliphatic carbons in the chain. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nnk.gov.hu An FT-IR spectrum of this compound is expected to show strong characteristic absorption bands for the two carbonyl groups. The aldehydic C=O stretching vibration typically appears in the range of 1740-1720 cm⁻¹, while the ketonic C=O stretching vibration is usually observed around 1725-1705 cm⁻¹. Additionally, the spectrum would exhibit C-H stretching and bending vibrations for the aliphatic parts of the molecule.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nnk.gov.hu In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups (α-cleavage), leading to the formation of characteristic fragment ions. The PubChem database indicates the availability of a GC-MS spectrum for this compound. nih.gov
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. wikipedia.org The retention time of a compound in GC can vary depending on the experimental conditions. To obtain a more standardized and reproducible value, the Kovats' retention index (I) is used. wikipedia.org This index relates the retention time of the analyte to the retention times of n-alkanes that elute before and after it. wikipedia.org The Kovats' index is a system-independent constant under a given set of conditions (stationary phase and temperature), making it a valuable tool for compound identification. wikipedia.org
The NIST Mass Spectrometry Data Center provides Kovats' retention indices for this compound on a standard non-polar stationary phase. nih.gov These values are crucial for the identification of this compound in GC analysis.
| Stationary Phase | Kovats' Retention Index (I) | Reference |
|---|---|---|
| Standard Non-Polar | 909 | nih.gov |
| Standard Non-Polar | 911 | nih.gov |
Studies on other aldehydes and ketones have shown that Kovats' retention indices can be determined on various stationary phases of different polarities, and these values are influenced by temperature. researchgate.netoup.com The experimental conditions for determining these indices typically involve isothermal or temperature-programmed gas chromatography. researchgate.net
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. scielo.br It is often coupled with GC or HPLC for the trace analysis of carbonyl compounds. scielo.br
SPME-GC Analysis:
For the analysis of dicarbonyl compounds like this compound, SPME coupled with gas chromatography-mass spectrometry (GC-MS) is a highly effective method. The choice of the SPME fiber coating is crucial for efficient extraction. For aldehydes and ketones, fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and polyacrylate (PA) have been shown to be effective. nnk.gov.huresearchgate.net
A detailed method for a similar diketone, 2,5-hexanedione (B30556), using headspace SPME (HS-SPME) coupled with GC and a flame-ionization detector (FID) has been developed. oup.comnih.gov This method can be adapted for this compound analysis. The key parameters that are typically optimized include the fiber coating, sample volume, extraction time and temperature, and the addition of salt to the sample matrix to enhance the release of the analyte into the headspace. oup.comnih.gov For 2,5-hexanedione, optimal conditions were found to be an extraction temperature of 50°C and an adsorption time of 20 minutes. oup.com The analytes are then thermally desorbed from the fiber in the hot GC injector for analysis. nnk.gov.hu
SPME-HPLC Analysis:
While GC is well-suited for volatile compounds, HPLC is often used for less volatile or thermally labile compounds. For the analysis of aldehydes and ketones by HPLC, a derivatization step is often necessary to improve their detection by UV or fluorescence detectors. oup.com SPME can be used to extract and concentrate these derivatives.
The derivatization can be performed either in the sample matrix before SPME, or directly on the SPME fiber. scielo.br A common derivatizing agent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oximes that are readily detectable. oup.com The SPME fiber, often with a PDMS/DVB coating, is used to extract these derivatives from the sample headspace or directly from the liquid sample. oup.com The trapped derivatives are then desorbed from the fiber using a suitable solvent and analyzed by HPLC. oup.com This combination of SPME and HPLC provides a sensitive and selective method for the trace analysis of dicarbonyl compounds in various samples. scielo.broup.com
Biological Formation Pathways and Intermediate Roles
Formation as a Metabolic Intermediate
4-Oxohexanal is understood to be formed as an intermediate in the breakdown of certain fatty acids. Its transient nature makes it a challenging molecule to detect and study in vivo, but its formation is a critical step in the catabolism of its precursors.
The metabolism of 4-hydroxy fatty acids, such as 4-hydroxyhexanoic acid, is distinct from the more commonly studied omega (ω) and omega-1 (ω-1) hydroxylated fatty acids. While the complete metabolic cascade of 4-hydroxyhexanoic acid is still an area of active investigation, it is proposed to enter the β-oxidation pathway following a series of enzymatic modifications.
The initial step in the metabolism of 4-hydroxyhexanoic acid involves its activation to 4-hydroxyhexanoyl-CoA. Subsequently, it is hypothesized that a dehydrogenase enzyme catalyzes the oxidation of the hydroxyl group at the fourth carbon position, leading to the formation of the corresponding ketoacyl-CoA, which in this case would be 4-oxohexanoyl-CoA. It is within this metabolic context that this compound is presumed to arise, potentially as a transient intermediate. However, the precise enzymatic reactions and the complete sequence of events are not yet fully elucidated.
The general scheme of β-oxidation involves a repeating four-step process of oxidation, hydration, oxidation, and thiolysis to shorten the fatty acid chain by two carbons in each cycle. The introduction of a keto group in 4-hydroxyhexanoic acid metabolism suggests a modification of this standard pathway to accommodate the functionalized fatty acid.
| Step | Proposed Reaction | Enzyme Class (Hypothesized) | Intermediate |
| 1 | Activation of 4-hydroxyhexanoic acid | Acyl-CoA Synthetase | 4-hydroxyhexanoyl-CoA |
| 2 | Oxidation of the hydroxyl group | Dehydrogenase | 4-oxohexanoyl-CoA |
| 3 | Further β-oxidation steps | Various β-oxidation enzymes | Acetyl-CoA and shorter acyl-CoA |
Comparative Analysis with Biologically Relevant Oxo-Aldehydes (e.g., 3-Deoxyglucosone)
To understand the potential biological implications of this compound, a comparative analysis with a well-characterized and biologically significant oxo-aldehyde, 3-Deoxyglucosone (3-DG), is insightful. 3-DG is a dicarbonyl compound formed primarily through the Maillard reaction, a non-enzymatic reaction between sugars and amino acids, and is notably elevated in conditions like diabetes mellitus. nih.gov
Both this compound and 3-Deoxyglucosone are reactive electrophilic species due to the presence of carbonyl groups. This reactivity allows them to interact with nucleophilic centers in biomolecules such as proteins and DNA, leading to the formation of advanced glycation end-products (AGEs). nih.gov The formation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders.
However, there are key structural and formative differences between the two molecules that likely influence their biological roles.
| Feature | This compound | 3-Deoxyglucosone |
| Structure | A γ-ketoaldehyde with a six-carbon chain. | An α-dicarbonyl sugar derivative. |
| Formation Pathway | Believed to be an intermediate in the β-oxidation of 4-hydroxyhexanoic acid. | Primarily formed via the Maillard reaction from glucose and amino acids. nih.gov |
| Biological Context | Associated with fatty acid metabolism. | Associated with glycation and hyperglycemia. nih.gov |
| Known Biological Effects | Less characterized; potential for protein and DNA modification. | Potent precursor of AGEs, induces cellular stress and apoptosis. nih.gov |
The reactivity of 3-Deoxyglucosone is well-documented, showing a high propensity to cross-link proteins and contribute to the pathology of diseases associated with high blood sugar. nih.gov While specific studies on the biological reactivity of this compound are limited, its structural similarity as an oxo-aldehyde suggests it could participate in similar modifications of biological macromolecules. The presence of both a ketone and an aldehyde group in this compound provides two reactive centers for potential adduction with cellular nucleophiles. Further research is necessary to fully elucidate the specific biological targets and the pathological consequences of this compound formation.
Computational Chemistry and Theoretical Studies on 4 Oxohexanal
Theoretical Prediction of Reactivity and Reaction Pathways
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of dicarbonyl compounds such as 4-oxohexanal. As a 1,6-keto-aldehyde, this compound possesses the ideal structural arrangement to undergo intramolecular reactions, most notably an intramolecular aldol (B89426) reaction, to form stable five- or six-membered rings. chemistrysteps.com
Computational models of analogous 1,6-dicarbonyl systems have shown that the initial and critical step in the reaction pathway is the formation of an enol or enolate. nih.govresearchgate.net In the absence of a catalyst, the direct conversion of a carbonyl to its enol form has a high activation energy, making the spontaneous reaction difficult. mdpi.com However, the presence of an acid or base catalyst significantly lowers this energy barrier.
In an acid-catalyzed pathway, the first step is the protonation of the ketone carbonyl oxygen. This is followed by the deprotonation at an alpha-carbon to form a more stable enol intermediate. The subsequent step involves the nucleophilic attack of the enol on the protonated aldehyde, leading to a cyclized intermediate. This cyclization step itself is predicted to have a very small activation energy. nih.govresearchgate.net The final steps involve deprotonation and dehydration to yield a stable cyclic α,β-unsaturated ketone.
DFT calculations on similar aliphatic ketones in the presence of an acid catalyst have demonstrated a significant reduction in the activation energy for enol formation, decreasing from a range of 269.17–287.82 kJ/mol to 177.10–177.63 kJ/mol. mdpi.com This highlights the crucial role of catalysts in facilitating the intramolecular reactions of this compound.
The regioselectivity of the initial enolization is a key factor in determining the final product. For this compound, enolization can occur at the methyl carbon (C5) or the methylene (B1212753) carbon (C3) adjacent to the ketone. Theoretical studies on related β-functionalized ketones can help in understanding the factors that govern this selectivity, which include steric hindrance and electronic effects. rsc.org
The predicted reaction pathway for the acid-catalyzed intramolecular aldol condensation of this compound is as follows:
Protonation of the ketone carbonyl.
Formation of the enol intermediate.
Intramolecular nucleophilic attack of the enol on the protonated aldehyde.
Formation of a cyclic hemiacetal-like intermediate.
Dehydration to form the final α,β-unsaturated cyclic ketone.
Estimation of Thermodynamic and Kinetic Parameters for Intramolecular Reactions
Computational chemistry is not only used to predict reaction pathways but also to provide quantitative estimates of the thermodynamic and kinetic parameters that govern these reactions. These parameters include activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG), which determine the rate and spontaneity of the reaction, respectively.
For the intramolecular reactions of dicarbonyl compounds, theoretical calculations can be used to determine the relative stabilities of reactants, intermediates, transition states, and products. This information is crucial for understanding whether a reaction is under kinetic or thermodynamic control. rsc.orgrsc.org
The following interactive table presents hypothetical, yet plausible, thermodynamic and kinetic data for the key steps in the acid-catalyzed intramolecular cyclization of this compound, based on values reported for similar reactions in the literature. mdpi.com
| Reaction Step | Activation Energy (ΔG‡) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
| Enolization (Uncatalyzed) | 270 | 80 | 65 |
| Enolization (Acid-Catalyzed) | 177 | 45 | 30 |
| Cyclization | < 20 | -50 | -60 |
| Dehydration | 100 | -25 | -40 |
Note: The data in this table is illustrative and based on computational studies of analogous dicarbonyl compounds.
These theoretical estimations are invaluable for understanding the reaction dynamics. For example, the significantly lower activation energy for the acid-catalyzed enolization clearly indicates why a catalyst is essential for this reaction to proceed at a reasonable rate. mdpi.com Furthermore, the negative Gibbs free energy for the cyclization and dehydration steps suggests that the formation of the cyclic product is a thermodynamically favorable process.
Future Directions in 4 Oxohexanal Research
Development of Novel Stereoselective Synthetic Routes
The inherent structural features of 4-Oxohexanal, particularly its two carbonyl centers, offer significant potential for the creation of new chiral centers upon reduction or addition reactions. Future research should prioritize the development of novel stereoselective synthetic routes to access enantioenriched or diastereoselective derivatives of this compound. This could involve:
Asymmetric Catalysis: Exploring the use of chiral organocatalysts, transition metal catalysts, or biocatalysts to induce stereoselectivity in reactions involving this compound. For instance, similar to the biocatalytic oxidation pathways used for 4-hydroxy-5-oxohexanal, engineered microbial systems could be investigated for stereoselective transformations of this compound .
Chiral Auxiliaries and Reagents: Investigating the utility of chiral auxiliaries or stoichiometric chiral reagents to control the stereochemical outcome of reactions at either the aldehyde or ketone carbonyl, or both.
Enantioselective Aldol (B89426) and Michael Reactions: Given its diketoaldehyde nature, this compound is an ideal substrate for enantioselective aldol additions or Michael additions, which could lead to complex chiral structures. The Wittig reaction, mentioned for the stereoselective introduction of a methylidene group in 5-oxohexanal (B8756871), suggests potential for similar stereocontrol in this compound derivatives .
Exploration of Undiscovered Reactivity Profiles
The presence of two distinct carbonyl groups in this compound suggests a rich and underexplored reactivity landscape. Future studies should aim to uncover novel reaction pathways and expand its synthetic utility:
Cascade and Multicomponent Reactions: Investigating this compound in cascade sequences and multicomponent reactions (MCRs) where both carbonyl functionalities can participate sequentially or simultaneously. This could lead to the rapid construction of complex molecular scaffolds. For example, the use of aldehydes in multicomponent reactions, such as Ugi and Passerini reactions, has shown increased rates and efficiency in aqueous solutions, suggesting a promising avenue for this compound acs.org.
Chemoselective Transformations: Developing methods for chemoselective reactions that selectively target either the aldehyde or the ketone, or differentiate between them based on their electronic and steric environments. This could involve fine-tuning reaction conditions, catalysts, or reagents.
Cyclization Reactions: Exploring intramolecular and intermolecular cyclization reactions, potentially leading to various heterocyclic or carbocyclic systems. The reactivity of related compounds in Michael additions nih.govresearchgate.net and aldol condensations suggests similar potential for this compound to undergo cyclization via these mechanisms.
Advanced Applications in Complex Molecule Synthesis
This compound's structure makes it a promising intermediate for the synthesis of complex natural products, pharmaceuticals, and advanced materials. Future research should focus on demonstrating its utility in these areas:
Natural Product Synthesis: Utilizing this compound as a key building block for the total synthesis of natural products, especially those containing six-membered rings or chains with multiple oxygenated functionalities. Its C6 backbone and dual carbonyls can be leveraged for diverse synthetic strategies, similar to how 2-isopropyl-5-oxohexanal (B107532) serves as an intermediate in terpene synthesis lookchem.com.
Pharmaceutical Intermediates: Exploring its application in the synthesis of pharmaceutical intermediates, where its functional groups can be readily transformed into a variety of pharmacologically relevant motifs.
Polymer and Material Science: Investigating its potential as a monomer or cross-linking agent in the development of novel polymers or functional materials, leveraging its ability to form various linkages.
In-depth Mechanistic Elucidation using Advanced Spectroscopic and Computational Techniques
A comprehensive understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization of synthetic routes. Future research should employ advanced analytical and computational tools for detailed mechanistic elucidation:
Advanced Spectroscopic Techniques: Utilizing techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (IR, Raman) to identify intermediates, characterize reaction products, and understand conformational preferences univ-lille.fr. Variable temperature NMR could provide insights into dynamic processes and equilibrium shifts.
Computational Chemistry: Employing Density Functional Theory (DFT) calculations and molecular dynamics simulations to model reaction pathways, predict transition states, calculate energy barriers, and understand the electronic and steric factors governing reactivity and selectivity. Computational studies have proven valuable in understanding complex reaction mechanisms and biosynthetic pathways for related molecules univ-lille.frmdpi.comnottingham.ac.uk. This can guide experimental design and accelerate the discovery of new transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
